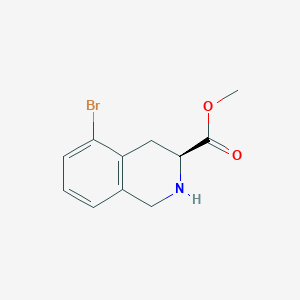

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC18309027

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrNO2 |

|---|---|

| Molecular Weight | 270.12 g/mol |

| IUPAC Name | methyl (3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3/t10-/m0/s1 |

| Standard InChI Key | FCAFKZZXSROWTA-JTQLQIEISA-N |

| Isomeric SMILES | COC(=O)[C@@H]1CC2=C(CN1)C=CC=C2Br |

| Canonical SMILES | COC(=O)C1CC2=C(CN1)C=CC=C2Br |

Introduction

Structural and Molecular Characteristics

The compound features a bicyclic tetrahydroisoquinoline core, with a bromine atom imparting electronic and steric effects that influence reactivity. Key structural attributes include:

The (S)-configuration at the 3-position is critical for its interactions in asymmetric synthesis and biological systems.

Synthetic Routes

Bromination-Esterification Strategy

A common synthesis involves bromination of a tetrahydroisoquinoline precursor followed by esterification. For example, 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is treated with methanol under acidic conditions to yield the methyl ester. This method emphasizes scalability, with yields exceeding 90% in optimized setups.

Oxidation of Tetrahydroisoquinoline Derivatives

An alternative route employs 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) as an oxidizing agent. In a representative procedure:

-

Reaction Setup: 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester (880 mg) is refluxed with DDQ (1.62 mg) in dry tetrahydrofuran (19 mL) for 18 hours .

-

Workup: The mixture is filtered, washed with dichloromethane, and treated with aqueous sodium hydroxide.

-

Purification: Flash chromatography yields the product as a beige solid (91% yield) .

This method is noted for its efficiency and compatibility with sensitive functional groups .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a key intermediate in synthesizing bioactive molecules. For instance, it is utilized in the production of angiotensin-converting enzyme (ACE) inhibitors and neuroactive agents due to its ability to modulate neurotransmitter pathways .

Fragment-Based Drug Design (FBDD)

In FBDD, the tetrahydroisoquinoline core acts as a versatile scaffold. Substituents like bromine and ester groups enable structural diversification, facilitating the development of kinase inhibitors and antimicrobial agents .

Asymmetric Catalysis

The chiral center at the 3-position makes the compound a candidate for asymmetric synthesis. It has been employed in Rh(III)-catalyzed reactions to construct complex heterocycles .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water but dissolves readily in polar organic solvents (e.g., tetrahydrofuran, dichloromethane) . As a hydrochloride salt, its aqueous solubility improves, making it suitable for biological assays .

Spectroscopic Data

-

NMR (CDCl): Key signals include δ 9.31 (s, 1H), 8.90 (s, 1H), and 4.09 (s, 3H) .

-

IR: Strong absorption bands at 1745 cm (ester C=O) and 670 cm (C-Br) .

| Hazard | GHS Code |

|---|---|

| Skin irritation | H315 |

| Eye irritation | H319 |

| Respiratory irritation | H335 |

Precautionary Measures

-

Use personal protective equipment (PPE) including gloves and goggles.

Future Directions

Research opportunities include:

-

Optimizing Synthetic Routes: Developing continuous flow processes to enhance yield and reduce waste .

-

Biological Profiling: Investigating its efficacy against neurodegenerative diseases and antibiotic-resistant pathogens .

-

Catalytic Applications: Expanding its use in enantioselective catalysis for natural product synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume